5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline
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Overview
Description
5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that contains a triazoloisoquinoline core with a thiophene ring attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzylamine with ethyl acetoacetate and thiophene-2-carboxaldehyde in the presence of a catalyst such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the triazoloisoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated or hydrogenated products.
Scientific Research Applications
5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]quinoline: Similar structure but with a quinoline core instead of an isoquinoline core.
5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]pyridine: Similar structure but with a pyridine core instead of an isoquinoline core.
Uniqueness
The uniqueness of 5-Ethyl-5-methyl-3-(thiophen-2-yl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of biological activities, making it a valuable molecule for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C17H17N3S |
---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
5-ethyl-5-methyl-3-thiophen-2-yl-6H-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C17H17N3S/c1-3-17(2)11-12-7-4-5-8-13(12)15-18-19-16(20(15)17)14-9-6-10-21-14/h4-10H,3,11H2,1-2H3 |
InChI Key |
UAXVCCZMVLHFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC2=CC=CC=C2C3=NN=C(N31)C4=CC=CS4)C |
Origin of Product |
United States |
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